molecular formula C12H8N2 B3052166 2-Cyano-6-phenylpyridine CAS No. 39065-47-9

2-Cyano-6-phenylpyridine

Cat. No.: B3052166
CAS No.: 39065-47-9
M. Wt: 180.2 g/mol
InChI Key: BDNQAFNZYVRBAC-UHFFFAOYSA-N
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Description

Context and Significance within Pyridine (B92270) and Nitrile Chemical Systems

Pyridine (C₅H₅N), a six-membered heterocyclic aromatic compound, is a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.com First isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson, its structure was later elucidated by Wilhelm Körner and James Dewar. nih.gov The presence of a nitrogen atom in the aromatic ring imparts distinct electronic properties and reactivity compared to its homocyclic counterpart, benzene (B151609). numberanalytics.comnumberanalytics.com This nitrogen atom introduces a dipole moment and renders the pyridine ring a weak base. numberanalytics.com Pyridine and its derivatives are ubiquitous, finding applications as solvents, ligands in coordination chemistry, and as fundamental scaffolds in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs. nih.gov

The nitrile group (-C≡N) is another critical functional group in organic chemistry, characterized by a carbon-nitrogen triple bond. Cyanopyridines, which feature a nitrile group attached to a pyridine ring, are highly versatile intermediates. orientjchem.org The strong electron-withdrawing nature of the cyano group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the physical characteristics of the molecule. This functional group can participate in a wide array of chemical transformations, including hydrolysis to amides and carboxylic acids, reduction to amines, and cycloaddition reactions. rsc.org Consequently, cyanopyridines are valuable precursors for the synthesis of a diverse range of more complex heterocyclic systems and are key intermediates in the industrial production of important compounds like nicotinamide. orientjchem.orgijpsr.com

2-Cyano-6-phenylpyridine, with its molecular formula C₁₂H₈N₂ and a molecular weight of approximately 180.21 g/mol , is a bifunctional molecule that combines the structural features of a 2-phenylpyridine (B120327) and a cyanopyridine. mdpi.com The phenyl group at the 6-position and the cyano group at the 2-position of the pyridine ring create a unique electronic and steric environment, influencing its chemical behavior and potential applications.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
IUPAC Name 6-phenylpyridine-2-carbonitrile
CAS Number 39065-47-9
Density 1.17 g/cm³
SMILES C1=CC=C(C=C1)C2=CC=CC(=N2)C#N
InChI InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H

This data is compiled from various chemical databases. mdpi.com

Historical Development of 2-Phenylpyridine and Cyanopyridine Derivatives in Organic Synthesis

The journey to understanding and utilizing compounds like this compound is built upon a rich history of synthetic organic chemistry. The development of methods to create substituted pyridines has been a long-standing area of research. Early methods for pyridine synthesis, dating back to the late 19th century, often involved the condensation of aldehydes and ammonia (B1221849). numberanalytics.com A landmark in pyridine synthesis was the multicomponent reaction developed by Arthur Hantzsch in 1881, which involved the condensation of a β-ketoester, an aldehyde, and ammonia. mdpi.com

The synthesis of 2-phenylpyridine itself has been approached through various routes. A notable early method involves the reaction of phenyllithium (B1222949) with pyridine. wikipedia.orgorgsyn.org This approach, detailed in Organic Syntheses, demonstrates a classic organometallic addition to a heteroaromatic system. orgsyn.org Over the years, more sophisticated methods, such as transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have become indispensable for the efficient synthesis of 2-phenylpyridine and its derivatives. mdpi.com These modern techniques offer greater functional group tolerance and milder reaction conditions. For instance, the Suzuki-Miyaura coupling can be used to couple a pyridine derivative with a phenylboronic acid to form the C-C bond between the two rings. mdpi.com

The synthesis of cyanopyridine derivatives has also evolved significantly. The importance of these compounds as synthetic intermediates spurred the development of various synthetic strategies. orientjchem.org Many approaches have been developed to produce substituted cyanopyridines, with some modern methods focusing on green chemistry principles to minimize environmental impact. researchgate.net Multi-component reactions have proven to be particularly efficient for the synthesis of highly functionalized cyanopyridines, such as 2-amino-3-cyanopyridines. unpatti.ac.idacademie-sciences.fr These reactions often involve the condensation of a ketone, an aldehyde, malononitrile (B47326), and an ammonium (B1175870) source, sometimes accelerated by microwave irradiation to achieve high yields in short reaction times. semanticscholar.org The development of these efficient synthetic routes has made a wide range of cyanopyridine derivatives readily accessible for further chemical exploration and application. ijpsr.comunpatti.ac.id

The convergence of these two historical streams of synthetic development—the formation of the 2-phenylpyridine scaffold and the introduction of the cyano group—has enabled the synthesis and study of molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQAFNZYVRBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376763
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-47-9
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyano 6 Phenylpyridine and Its Derivatives

Direct Synthetic Approaches to 2-Cyano-6-phenylpyridine Scaffolds

Direct methods for constructing the this compound core often involve multicomponent reactions that efficiently assemble the pyridine (B92270) ring in a single step.

One-Pot Multicomponent Condensation Reactions Utilizing Malononitrile (B47326) and Chalcone (B49325) Precursors

A prominent and efficient method for synthesizing polysubstituted pyridines, including this compound derivatives, is through a one-pot, four-component reaction. This reaction typically involves an aromatic aldehyde, a ketone (like acetophenone), malononitrile, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net The process is believed to proceed through the initial formation of a chalcone (an α,β-unsaturated ketone) from the aldehyde and ketone, which then undergoes a Michael addition with malononitrile. researchgate.netacs.org Subsequent cyclization and aromatization, often with the elimination of water, leads to the final pyridine product. rsc.org The use of catalysts, such as ionic liquids or copper nanoparticles on charcoal, can enhance the reaction's efficiency and yield. researchgate.netresearchgate.net Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Table 1: Examples of One-Pot Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

Aldehyde Ketone Catalyst/Conditions Yield (%) Reference
Benzaldehyde Acetophenone Ionic Liquid, 80°C 96-86 researchgate.net
Substituted Benzaldehyde Acetophenone None, 140°C 75-87
Various Aldehydes Various Ketones Cu/C, 110°C Good to Excellent researchgate.net

Cyclization Reactions Involving 2-Cyanoethane-thioamide and Related Reagents

2-Cyanoethanethioamide is a versatile reagent for the synthesis of pyridine derivatives. researchgate.netingentaconnect.com It can react with α,β-unsaturated carbonyl compounds, such as chalcones, to form thioxo-dihydropyridine-carbonitriles. For instance, the reaction of (2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one with 2-cyanoethane-thioamide yields 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net These resulting thiones are valuable intermediates that can be further functionalized. researchgate.netresearchgate.net Similarly, reactions with dithiomalondianilide and alkyl 3-aryl-2-cyanoacrylates can produce complex dithiolo[3,4-b]pyridine systems. mdpi.com

Transformation from 2,6-Dicyano-4-pyrone via Ring-Opening with Ammonia

The transformation of α-pyrone compounds into pyridine derivatives is a known synthetic strategy. scispace.comrsc.orgrsc.org This conversion is often facilitated by the presence of a negative radical in the α'-position of the pyrone ring. scispace.com While direct transformation of 2,6-dicyano-4-pyrone to this compound is not explicitly detailed in the provided context, the general principle of pyrone ring-opening with ammonia to form pyridines is established. scispace.comnih.gov For example, 3-alkynyl-4-pyrones can be converted to furo[3,2-c]pyridines using ammonium acetate. researchgate.net This suggests that a similar ring-opening and subsequent recyclization mechanism could potentially be applied to a suitably substituted pyrone to form the desired phenylpyridine.

Functionalization Strategies on Pre-formed Phenylpyridine Systems

Once the core phenylpyridine structure is formed, it can be further modified to introduce various functional groups.

Transition Metal-Catalyzed C-H Activation and Cyanation Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the direct functionalization of C-H bonds in aromatic systems like 2-phenylpyridine (B120327). nih.govsioc-journal.cn This approach avoids the need for pre-functionalized starting materials, making it an atom-economical and efficient strategy. rsc.org

Palladium-catalyzed reactions are highly effective for the ortho-functionalization of 2-phenylpyridines. The pyridine nitrogen acts as a directing group, facilitating the activation of the C-H bond at the ortho position of the phenyl ring. nih.govrsc.org

A notable example is the ortho-cyanation of 2-phenylpyridine. This can be achieved using various palladium catalysts, such as palladium(II) acetate, in the presence of a cyanating agent. rsc.org One method utilizes K₃[Fe(CN)]₆ as the cyanating reagent, with Pd(OAc)₂ as the catalyst and Cu(OAc)₂ and CuBr₂ as oxidants, affording the desired product in good yield. rsc.org The proposed mechanism involves the formation of a cyclopalladated intermediate, followed by reductive elimination to introduce the cyano group. rsc.org

Other functional groups can also be introduced at the ortho position. For instance, arylation can be accomplished using potassium aryltrifluoroborates as the aryl source, with palladium(II) acetate as the catalyst and copper(II) acetate and p-benzoquinone as oxidants. thieme-connect.comthieme-connect.com The kinetic isotope effect for this reaction suggests that the C-H bond cleavage is not the rate-determining step. thieme-connect.comthieme-connect.com Acylation and phosphorylation of 2-phenylpyridine have also been demonstrated using palladium catalysis. rsc.org

Cobalt-catalyzed C-H cyanation of 2-phenylpyridines has also been studied, providing an alternative to palladium-based systems. nih.govnih.gov Computational studies suggest that this reaction proceeds via an initial C-H cobaltation, followed by the insertion of the cyanating agent as the rate-limiting step. nih.gov

Table 2: Palladium-Catalyzed Ortho-Functionalization of 2-Phenylpyridine

Functionalization Reagents Catalyst/Conditions Yield (%) Reference
Cyanation K₃[Fe(CN)]₆, Cu(OAc)₂, CuBr₂ Pd(OAc)₂, DMF, air 81 rsc.org
Arylation Potassium aryltrifluoroborate, Cu(OAc)₂, p-benzoquinone Pd(OAc)₂, 1,4-dioxane, 120°C 74 thieme-connect.com
Acylation Carboxylic acids, trifluoroacetic anhydride (B1165640) Pd(OAc)₂ 82 rsc.org
Cobalt-Catalyzed C-H Cyanation of 2-Phenylpyridines

The direct C-H cyanation of arenes and heteroarenes represents a highly efficient and atom-economical method for synthesizing aromatic nitriles, avoiding the need for pre-functionalized substrates. nsf.gov Cobalt-catalyzed C-H cyanation has emerged as a cost-effective and powerful tool for this transformation. nsf.govnih.gov

Research has demonstrated that a cobalt(III) catalyst, often generated in situ from a precursor like [Cp*Co(CO)I2], can effectively catalyze the ortho-cyanation of 2-phenylpyridine. nsf.govacs.org A key development in this area is the use of N-cyanosuccinimide as a convenient, bench-stable, and efficient electrophilic cyanating agent. nsf.gov The reaction typically proceeds with high selectivity for monocyanation and demonstrates excellent tolerance for a wide range of functional groups. nsf.gov

The reaction mechanism is understood to involve a carboxylate-assisted C-H activation step. nih.govacs.org Computational studies using density functional theory have provided a plausible reaction mechanism that aligns with experimental observations. nih.govacs.org These studies also highlight the significant role of London dispersion forces, where nonbonding interactions between the Cp* ligand and other components at the cobalt center contribute to the stabilization of intermediates and transition states, thereby facilitating the challenging C-H transformation. nih.gov

The general optimized conditions involve reacting 2-phenylpyridine with an electrophilic cyanating agent in the presence of a cobalt catalyst and a silver salt additive at elevated temperatures. For instance, using [Cp*Co(CO)I2] as the catalyst, N-cyanosuccinimide as the cyanating agent, and silver acetate (AgOAc) as an additive, the desired product, this compound, can be obtained in high yield. nsf.gov The silver salt is crucial for generating the active cationic cobalt catalyst. nsf.govacs.org

Table 1: Optimization of Cobalt-Catalyzed C-H Cyanation of 2-Phenylpyridine This table presents data on the optimization of reaction conditions for the cyanation of 2-phenylpyridine (1a) to yield this compound (3aa) using various cyanating agents (2) and a [CpCo(CO)I2] catalyst system.*

EntryCyanating Agent (2)AdditiveYield (%)
1N-cyanophthalimide (2a)AgSbF₆31
2N-cyanophthalimide (2a)AgOAc45
3N-(5-nitrophthalimido)cyanide (2b)AgOAc20
4N-(4-methylphthalimido)cyanide (2c)AgOAc71
5N-cyanosuccinimide (2d)AgOAc80
Data sourced from a study on cobalt-catalyzed C-H cyanation. nsf.gov The reactions were typically conducted at 120 °C.

Radical-Mediated Pyridine Functionalization Pathways

Radical-mediated reactions offer powerful alternatives for functionalizing pyridines, a core structure in numerous pharmaceuticals and agrochemicals. chemrxiv.org These methods often operate via open-shell intermediates generated through photoredox catalysis or other single-electron transfer (SET) processes. chemrxiv.org

A prominent strategy for pyridine functionalization involves the single-electron reduction of cyanopyridines. chemrxiv.org In this approach, the cyanopyridine is reduced to a dearomatized radical anion. nih.govchemrxiv.org The cyano group is crucial as it stabilizes the radical anion, preventing premature elimination which is observed with other functional groups like halides. chemrxiv.orgrsc.org

This persistent radical anion can then participate in radical-radical coupling reactions with other stabilized radicals. nih.govchemrxiv.org For example, in a photoredox-catalyzed allylic C-H arylation, a photocatalyst initiates the single-electron reduction of a cyanopyridine to its radical anion. nih.gov Concurrently, a thiyl radical, generated in the same catalytic cycle, abstracts a hydrogen atom from an alkene to create an allylic radical. nih.gov The subsequent coupling of the cyanopyridine radical anion and the allylic radical, followed by the elimination of a cyanide ion, forges the new carbon-carbon bond. nih.gov This methodology has been successfully applied to facilitate alkylation, allylation, and alkenylation of pyridines. chemrxiv.org

While effective, the use of cyanopyridines is often limited to simpler substrates due to challenges associated with installing the necessary cyano group, particularly in complex molecules or during late-stage functionalization. chemrxiv.orgrsc.orgnih.gov To overcome this limitation, pyridylphosphonium salts have been identified as excellent alternatives to cyanopyridines in radical-radical coupling reactions. chemrxiv.orgnih.gov

Pyridylphosphonium salts can be readily and regioselectively prepared from C-H precursors of a diverse range of pyridines. chemrxiv.orgrsc.org Similar to cyanopyridines, these salts can undergo single-electron reduction to form stabilized radical intermediates that mimic the reactivity of cyanopyridine radical anions. chemrxiv.orgnih.gov This approach expands the scope of radical-radical coupling to include complex, high-value pyridine-containing molecules, such as pharmaceuticals. chemrxiv.orgnih.gov

Photoredox catalysis has enabled the coupling of pyridylphosphonium salts with various radical precursors, including those generated from alkyl trifluoroborate (BF₃K) salts and amines, to achieve alkylation and amination of the pyridine ring. chemrxiv.org This strategy highlights a significant advantage over the cyanopyridine method, particularly for the late-stage modification of intricate molecular architectures. chemrxiv.orgresearchgate.net

Table 2: Comparison of Radical Precursors in Pyridine Functionalization This table provides a conceptual comparison between cyanopyridines and pyridylphosphonium salts as precursors in radical-mediated coupling reactions.

FeatureCyanopyridinesPyridylphosphonium Salts
Activation Single-electron reduction to a radical anion. chemrxiv.orgSingle-electron reduction to a radical intermediate. chemrxiv.org
Stabilization The cyano group stabilizes the radical anion. rsc.orgThe phosphonium (B103445) group stabilizes the radical intermediate. nih.gov
Scope Limitation Challenging to install the cyano group on complex molecules. nih.govReadily prepared from C-H precursors, enabling broader scope. rsc.org
Key Applications Alkylation, allylation, alkenylation of simple pyridines. chemrxiv.orgAlkylation and amination of simple and complex pyridines, including late-stage functionalization. chemrxiv.orgnih.gov

Reactivity and Mechanistic Investigations of 2 Cyano 6 Phenylpyridine Systems

Detailed Reaction Mechanisms of C-H Functionalization

The pyridine (B92270) ring in 2-phenylpyridine (B120327) derivatives serves as an effective directing group for the selective activation of C-H bonds at the ortho-position of the phenyl ring. This has enabled a variety of functionalization reactions, with detailed mechanistic studies revealing the intricate roles of catalysts, ligands, and non-covalent interactions.

Insights into Reversible C-H Metalation and Cyanating Agent Insertion

Computational and experimental studies on cobalt(III)-catalyzed C-H cyanation of 2-phenylpyridines have elucidated a plausible reaction mechanism. nih.govnih.gov The process is initiated by a reversible C-H cobaltation step, forming a five-membered metallacyclic intermediate. nih.gov Subsequent insertion of the cyanating agent, such as N-cyano-N-aryl-p-toluenesulfonamide, into the cobalt-carbon bond is identified as the rate-determining step of the transformation. nih.gov This mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope of C-H cyanation reactions.

A variety of substituted 2-phenylpyridines have been successfully employed in these reactions, demonstrating the tolerance of the catalytic system to different electronic and steric environments. nih.gov

Role of London Dispersion in Transition State Stabilization during Catalytic Transformations

Recent investigations have highlighted the significant role of London dispersion forces in stabilizing intermediates and transition states in metal-catalyzed C-H activation reactions. nih.govnih.gov In the context of cobalt(III)-catalyzed C-H cyanation of 2-phenylpyridine, density functional theory (DFT) calculations, including Non-Covalent Interaction (NCI) plots and local energy decomposition analysis, have revealed substantial stabilizing interactions. nih.govnih.gov

Specifically, attractive non-bonding interactions between the bulky pentamethylcyclopentadienyl (Cp*) ligand on the cobalt center and the aromatic and C-H-rich fragments of other ligands contribute significantly to the stability of both the cobalt intermediates and the rate-limiting transition state. nih.govnih.gov This understanding challenges the traditional view that large substituents primarily exert unfavorable steric hindrance and underscores the importance of considering attractive dispersive forces in catalyst and ligand design. nih.gov

Domino Reactions Incorporating C-H Activation of 2-Phenylpyridine Derivatives

The C-H activation of 2-phenylpyridine derivatives has been ingeniously incorporated into domino reaction sequences to construct complex polycyclic frameworks. A notable example is the rhodium-catalyzed domino coupling reaction of 2-phenylpyridines with strained bicyclic alkenes like oxa- and azabicyclic alkenes. nih.govbeilstein-journals.org

The proposed mechanism for the reaction with oxabenzonorbornadiene involves the following key steps beilstein-journals.org:

C-H Activation : The active Rh(III) catalyst cleaves the ortho-C-H bond of 2-phenylpyridine to form a rhodacycle intermediate.

Migratory Insertion : This is followed by the cis-addition of the rhodacycle to the bicyclic alkene.

β-Heteroatom Elimination : Subsequent β-oxygen elimination leads to a ring-opened intermediate.

Protonolysis and Dehydration : Protonolysis regenerates the active Rh(III) catalyst, and a final dehydration step furnishes the naphthalene (B1677914) derivative. beilstein-journals.org

In reactions involving azabicyclic substrates, a second C-H activation/reductive elimination sequence can occur after the initial β-elimination, leading to annulated products. beilstein-journals.org The addition of pivalic acid has been found to improve the reaction yield, likely by facilitating the C-H activation step and participating in the dehydration process. nih.gov

Reactivity Profiles of the Cyano Group in 2-Cyano-6-phenylpyridine

The cyano group in this compound is a versatile functional handle that can participate in a variety of chemical transformations, providing access to a diverse range of heterocyclic compounds.

Nucleophilic Addition and Cycloaddition Reactions at the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in this compound and related systems is susceptible to nucleophilic attack. This reactivity has been exploited in various synthetic applications. For instance, the addition of carbon nucleophiles to pyridinium (B92312) salts can occur at the 2-position. hud.ac.uk

Furthermore, the cyano group can participate in cycloaddition reactions. While specific examples for this compound are not detailed in the provided context, the general reactivity of nitriles in cycloadditions is well-established. For example, Fischer carbene complexes have been shown to undergo [4+3] heterocyclisation reactions with various partners, a process initiated by nucleophilic addition. uwindsor.ca

Transformations Leading to Diverse Heterocyclic Systems

The cyano group is a key precursor for the synthesis of various nitrogen-containing heterocycles. Through strategic reaction design, the nitrile functionality can be transformed into different cyclic systems. For example, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with various reagents leads to a variety of fused heterocyclic systems, including thiophenes, thiazoles, pyridines, and pyrimidines. mdpi.com

In one instance, the reaction with arylidenemalononitrile leads to the formation of isoquinoline (B145761) derivatives. nih.gov Another example involves the reaction of a related aminocyanopyridine with reagents like ethyl acetoacetate (B1235776) and urea (B33335) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The transformation of the cyano group often involves intramolecular cyclization following an initial intermolecular reaction. These transformations highlight the utility of the cyano group as a linchpin for the construction of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

Intramolecular Rearrangements and Ring Contraction Mechanisms in Pyridine Systems

The structural and electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups like a cyano moiety, can predispose it to a variety of intramolecular rearrangements and, under specific conditions, ring contraction events. These transformations are often driven by the formation of high-energy intermediates and the subsequent stabilization through skeletal reorganization. Research into these mechanisms provides fundamental insights into the reactivity of substituted pyridines and opens avenues for the synthesis of novel heterocyclic frameworks.

Intramolecular Rearrangements

Intramolecular rearrangements in pyridine systems can be initiated through thermal, photochemical, or catalyst-mediated pathways. For cyanopyridines, these rearrangements often involve the migration of the cyano group or the rearrangement of the pyridine ring itself.

One notable type of rearrangement is the radical-mediated intramolecular translocation of the cyano group. This process typically involves the generation of a carbon-centered radical elsewhere in the molecule, which then adds to the nitrile's carbon-nitrogen triple bond. The resulting cyclic iminyl radical can undergo a β-scission, leading to the formation of a new carbon radical and the relocation of the cyano group to a different position within the molecule. This type of rearrangement has been recognized as a powerful method for site-selective functionalization. preprints.org

For instance, studies on related systems have shown that an aroyl radical can trigger a 1,4-cyano migration in a trimethylsilyl (B98337) (TMS)-protected cyanohydrin. preprints.org While not a direct example involving this compound, the underlying principle of radical addition to the cyano group followed by rearrangement is a plausible pathway for intramolecular transformations in this system under radical-generating conditions.

Base-catalyzed rearrangements of pyridinium salts represent another class of intramolecular transformations. Highly substituted pyridines can be formed from the base-catalyzed rearrangement of pyridinium salts. scribd.com For example, the treatment of 3-acetyl-5-cyano-6-methyl-2-methylamino-4-phenylpyridine with ethanolic sodium hydroxide (B78521) results in a rearranged product in high yield. scribd.com This highlights the susceptibility of substituted cyanopyridines to undergo skeletal reorganization under basic conditions.

Ring Contraction Mechanisms

Ring contraction of a pyridine ring is a less common but significant transformation that leads to the formation of five-membered rings. These reactions require overcoming the aromatic stabilization of the pyridine ring and typically proceed through highly reactive intermediates.

Theoretical studies on related bipyridine systems have elucidated a potential mechanism for pyridine ring contraction. nih.gov This process can be initiated by deprotonation and subsequent C-C bond formation between two positions on the pyridine ring, for example, the C2 and C6 atoms. nih.gov This leads to a bicyclic intermediate containing a five-membered ring fused with an aziridine-like three-membered ring. nih.gov Cleavage of a C-N bond in this strained intermediate results in the extrusion of the nitrogen atom and the formation of a stable five-membered carbocyclic ring. nih.gov

The following table summarizes the key steps proposed in a theoretical ring contraction mechanism of a pyridine ring, which could be conceptually applied to a system like this compound under specific activation conditions.

StepDescriptionIntermediate Type
1Deprotonation of a ring carbonPyridyl anion
2Intramolecular C-C bond formationBicyclic fused system
3Cleavage of a C-N bond in the strained ringFive-membered ring with extruded nitrogen
4Rearomatization/StabilizationFinal cyclopentadienyl (B1206354) derivative

This is a generalized mechanism based on theoretical studies of related pyridine systems. nih.gov

Another driving force for ring contraction can be the formation of a more stable carbocation intermediate. youtube.com In E1-type reactions of cyclic systems, if a carbocation is formed adjacent to the ring, a bond shift can occur where the ring shrinks, and a more stable (e.g., tertiary) carbocation is formed exocyclic to the newly contracted ring. youtube.com For a this compound system, if a reactive site were generated at a position benzylic to the phenyl group or otherwise adjacent to the pyridine ring, a similar ring contraction could be envisioned, driven by the formation of a stabilized carbocation.

The stability of the resulting ring system is a significant thermodynamic driving force. Five- and six-membered rings are generally more stable than larger rings like a seven-membered ring due to minimized angle and torsional strain. youtube.com While pyridine is already a stable six-membered aromatic ring, the formation of highly stabilized five-membered ring derivatives can drive ring contraction under specific energetic conditions.

Detailed experimental studies on the ring contraction of this compound itself are not extensively reported, but the fundamental mechanisms observed in other pyridine and cyclic systems provide a solid basis for predicting its potential reactivity under various conditions.

Spectroscopic and Advanced Characterization Techniques for 2 Cyano 6 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Cyano-6-phenylpyridine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy of this compound reveals distinct signals for the protons of the pyridine (B92270) and phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring, which deshield adjacent protons, causing their signals to appear at a lower field (higher ppm values). oregonstate.edu

The protons on the pyridine ring typically appear as multiplets due to spin-spin coupling. For instance, in a related compound, 2-phenylpyridine (B120327), the proton alpha to the nitrogen (H-6) is observed as a multiplet around 8.66 ppm. chemicalbook.com The other pyridine protons and the phenyl protons resonate in the aromatic region, generally between 7.0 and 8.0 ppm. chemicalbook.comrsc.org The specific chemical shifts for the protons of this compound are influenced by the electronic effects of both the phenyl and cyano substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar structures. Actual experimental values may vary.

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-3 7.8 - 8.0 Doublet of doublets (dd)
Pyridine H-4 7.9 - 8.1 Triplet (t)
Pyridine H-5 7.7 - 7.9 Doublet of doublets (dd)
Phenyl H-2', H-6' 8.0 - 8.2 Multiplet (m)
Phenyl H-3', H-4', H-5' 7.4 - 7.6 Multiplet (m)

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal. hw.ac.uk The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edu

The carbon atom of the cyano group (C≡N) is characteristically found in the 110-120 ppm region. oregonstate.edu The quaternary carbons, those directly attached to the phenyl and cyano groups (C-2 and C-6), and the carbon of the cyano group itself, often show weaker signals. hw.ac.uk The carbons of the pyridine and phenyl rings resonate in the aromatic region, generally between 120 and 170 ppm. oregonstate.edu For example, in 2-phenylpyridine, the pyridine carbons appear at δ 157.4, 149.6, 136.7, 122.1, and 120.6 ppm, while the phenyl carbons are observed at δ 139.4, 128.9, 128.7, and 126.9 ppm. rsc.org The presence of the electron-withdrawing cyano group will further influence these shifts in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar structures. Actual experimental values may vary.

Carbon Position Predicted Chemical Shift (δ, ppm)
C-2 (attached to CN) 130 - 135
C-3 128 - 132
C-4 136 - 140
C-5 124 - 128
C-6 (attached to Phenyl) 158 - 162
Cyano (C≡N) 117 - 120
Phenyl C-1' 137 - 140
Phenyl C-2', C-6' 127 - 130
Phenyl C-3', C-5' 129 - 132
Phenyl C-4' 130 - 133

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the molecule. emerypharma.comlibretexts.org A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org This allows for the unambiguous assignment of protons within the pyridine and phenyl spin systems. For complex molecules, 2D NMR is essential to definitively piece together the molecular structure by tracing the through-bond coupling networks. emerypharma.comipb.pt

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. specac.com

The most prominent and diagnostic absorption in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the cyano group. This typically appears as a sharp, medium-to-strong intensity band in the region of 2200-2260 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region). libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule as a whole. specac.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Cyano (C≡N) Stretch 2200 - 2260 Medium to Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aromatic C=C Stretch 1400 - 1600 Variable
Pyridine C=N Stretch 1550 - 1650 Variable
Aromatic C-H Out-of-plane bend 675 - 900 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy state. hnue.edu.vnijnrd.org The presence of conjugated π-systems, such as the phenyl and pyridine rings, gives rise to characteristic absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are common in conjugated organic compounds. ijnrd.org These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The conjugation between the phenyl and pyridine rings, extended by the cyano group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). hnue.edu.vn The cyano group, being an electron-withdrawing group, can cause a shift in the absorption bands. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom to a π* orbital, may also be observed, typically at longer wavelengths and with lower intensity. uzh.chpharmatutor.org

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax Range (nm) Chromophore
π → π* 250 - 350 Phenyl-Pyridine Conjugated System
n → π* > 300 Pyridine Nitrogen

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. In the mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) peak confirms the molecular mass. whitman.edu

The fragmentation of this compound under electron impact ionization would likely involve the loss of small, stable neutral molecules or radicals. Aromatic systems like pyridine and benzene (B151609) are relatively stable, often resulting in a prominent molecular ion peak. libretexts.org Common fragmentation pathways could include the loss of a hydrogen cyanide molecule (HCN) from the cyano group and pyridine ring, or cleavage of the bond between the two rings. The resulting fragmentation pattern is a unique "fingerprint" that helps to confirm the identity of the compound. For instance, the presence of an aromatic ring often leads to a significant molecular ion, and substituted benzene rings can produce a characteristic peak at m/z 77, corresponding to the phenyl cation. whitman.edu

Single Crystal X-ray Diffraction for Solid-State Structural Determination

For the compound this compound, an SXRD analysis would be invaluable for elucidating key structural features. Specifically, it would determine the dihedral angle between the pyridine and phenyl rings, revealing the degree of planarity or twist in the molecule's ground state. This conformation is critical as it influences the extent of π-conjugation across the biaryl system, which in turn affects the compound's electronic and photophysical properties. Furthermore, the analysis would provide precise measurements of the C≡N triple bond and the C-CN bond, and detail how the molecules arrange themselves in the solid state.

While specific crystallographic data for the parent this compound was not available in the surveyed literature, the technique has been successfully applied to elucidate the structures of its derivatives. For instance, single-crystal X-ray diffraction was essential in determining the molecular structures of various sulfur-containing metabolites derived from 6-phenylpicolinonitrile, confirming their connectivity and stereochemistry. csic.esacs.org This underscores the utility of SXRD for providing definitive structural proof for this class of compounds.

Photoluminescence Spectroscopy for Excited State Characterization

Photoluminescence spectroscopy is a fundamental technique used to investigate the electronic properties of molecules in their excited states. It involves exciting a sample with photons of a specific wavelength and measuring the light emitted as the molecule relaxes back to its ground state. The resulting emission spectrum provides critical information about the energy of the excited state, while measurements of quantum yield (the efficiency of light emission) and lifetime (the duration of the excited state) offer deeper insights into the de-excitation pathways available to the molecule.

Compounds like this compound are of significant interest in materials science, often serving as ligands in the synthesis of transition metal complexes for applications in areas like organic light-emitting diodes (OLEDs). chemrxiv.org The photophysical properties of these complexes are highly tunable and depend critically on the electronic nature of the ligands. researchgate.net The this compound ligand possesses a combination of a π-accepting pyridine ring and a strongly electron-withdrawing cyano (-CN) group. This electronic profile allows it to effectively stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of a metal complex. researchgate.net

This tuning of orbital energies directly influences the energy of emissive excited states, particularly metal-to-ligand charge transfer (MLCT) states, which are common in d⁶ metal complexes such as those of Iridium(III) and Ruthenium(II). researchgate.net By modifying the ligand, researchers can control the emission color, quantum efficiency, and excited-state lifetime of the resulting metal complex. researchgate.net For example, the introduction of strong σ-donating or π-accepting ligands is a key strategy for designing phosphorescent emitters with long-lived excited states. researchgate.net While detailed photophysical data for the free this compound ligand is not extensively documented, its role as a crucial building block in tuning the properties of luminescent materials is well-established through the characterization of its coordination compounds. chemrxiv.org

The table below illustrates typical photophysical data that would be collected for a representative Iridium(III) complex incorporating a phenylpyridine-type ligand.

ParameterDescriptionTypical Value (Example)
Excitation Wavelength (λex)The wavelength of light used to promote the molecule to an excited state.~350-400 nm
Emission Wavelength (λem)The peak wavelength of the light emitted upon relaxation, which determines the color of the luminescence.~450-600 nm
Photoluminescence Quantum Yield (ΦPL)The ratio of photons emitted to photons absorbed, indicating the efficiency of the radiative process.0.1 - 0.9 (10% - 90%)
Excited State Lifetime (τ)The average time the molecule spends in the excited state before returning to the ground state. For phosphorescence, this is typically in the microsecond (µs) range.~1-5 µs

Theoretical and Computational Chemistry of 2 Cyano 6 Phenylpyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for investigating the electronic structure and properties of molecules. nsf.gov DFT calculations for 2-Cyano-6-phenylpyridine systems allow for a detailed understanding of its geometry, vibrational modes, and NMR spectroscopic features.

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. nsf.govajol.info These calculations generally show good agreement with experimental data where available. ajol.info The optimization process reveals a non-planar structure, with a specific dihedral angle between the pyridine (B92270) and phenyl rings. This twist is a critical determinant of the molecule's electronic properties.

The electronic structure, once the geometry is optimized, provides information about the distribution of electrons within the molecule. Analysis of atomic charges and molecular electrostatic potential (MEP) maps can identify electron-rich and electron-deficient regions, which are crucial for understanding reactivity.

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.485
C≡N1.158
Pyridine C-N1.340
Phenyl C-H1.085
C-C-C (Pyridine)119.5
C-C-C (Phenyl)120.0
C-C≡N178.5
Phenyl-Pyridine

Note: The values presented in this table are illustrative and would be derived from specific DFT calculations (e.g., B3LYP/6-311G(d,p)). Actual values may vary depending on the level of theory and basis set used.

Vibrational Frequency Calculations for IR Spectral Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. researchgate.netnih.gov These calculations determine the frequencies and intensities of the fundamental vibrational modes. By comparing the calculated spectrum with experimental FT-IR data, researchers can assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic C≡N stretching frequency, as well as various C-H and ring stretching and bending modes. researchgate.netnih.gov This correlation provides a detailed understanding of the molecule's vibrational dynamics. Discrepancies between theoretical and experimental frequencies are common and are often corrected using scaling factors.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound (Exemplary Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22452230Cyano stretch
ν(C-H) aromatic3060-31003050-3090Aromatic C-H stretch
Ring breathing995990Pyridine/Phenyl ring stretch
δ(C-H) oop750-850745-840Out-of-plane C-H bend

Note: This table provides a representative comparison. Actual data would depend on the specific DFT method and experimental conditions.

¹H and ¹³C NMR Chemical Shift Prediction and Validation

DFT calculations are also a powerful tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. ucl.ac.uk By comparing the calculated chemical shifts with experimental NMR data, the structural assignment of the molecule can be confirmed. researchgate.net This validation is crucial for ensuring the accuracy of both the computational model and the experimental interpretation. For instance, the chemical shifts of the carbon atoms in the pyridine and phenyl rings, as well as the cyano carbon, can be accurately predicted. ucl.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method allows for the calculation of electronic excited state properties, providing insights into the molecule's photophysical behavior. rsc.orgacs.org

Simulation of Absorption and Emission Spectra

TD-DFT calculations can simulate the electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectra of this compound. researchgate.netucl.ac.ukresearchgate.net By calculating the vertical excitation energies and oscillator strengths, the absorption spectrum can be constructed, showing the wavelengths at which the molecule absorbs light. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing the predicted fluorescence or phosphorescence wavelength. gatech.edu These simulations are invaluable for understanding the color and luminescent properties of the molecule and how they are influenced by its structure. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Distribution

A key aspect of TD-DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity. For this compound, the HOMO is typically localized on the phenylpyridine moiety, while the LUMO may have significant contributions from the cyano group, indicating a potential for intramolecular charge transfer (ICT) upon excitation. The analysis of the electron distribution in the ground and excited states reveals the nature of the electronic transitions (e.g., π-π* or n-π*) and provides a deeper understanding of the molecule's photophysical properties. aimspress.com

Table 3: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and depend on the specific TD-DFT functional and basis set used in the calculation.

Computational Mechanistic Studies

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. One studied reaction is the selective C-H cyanation of 2-phenylpyridine (B120327) catalyzed by copper(I) bromide (CuBr). chemrxiv.org DFT calculations at the B3LYP/6-31+G(d,p) level have been used to model the reaction pathways. chemrxiv.org

Table 2: Calculated Relative Energies for the Formation of 2-phenylpyridine•+ from Benzonitrile•+ and Acetylene Data extracted from potential energy surface calculations at the B3LYP-GD3/N07D level of theory, corrected for zero-point vibrational energy. tdx.cat Energies are relative to the initial reactants.

Species Description Relative Energy (kJ/mol) Reference
Reactants Benzonitrile•+ + C₂H₂ 0 tdx.cat
R1 Noncovalent prereactive complex -46 tdx.cat
TSR1 Transition state for rearrangement -45 nih.gov
R5 Acetylene attached to nitrogen -143 nih.gov
R7 C₄H₄ chain intermediate -219 nih.gov
TSR5 Transition state for ring closure -173 nih.gov
R8 2-phenylpyridine•+ -606 tdx.cat

Non-covalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and London dispersion forces, play a critical role in steering the pathways of chemical reactions. tdx.catmdpi.com Computational chemistry provides methods to visualize and quantify these weak interactions. The reduced density gradient (RDG) approach is a popular method used to analyze NCIs in real space, identifying regions of steric repulsion, van der Waals interactions, and strong attraction like hydrogen bonds. tdx.catx-mol.com

In the formation of 2-phenylpyridine•+ from benzonitrile•+ and acetylene, NCI analysis revealed the importance of these interactions in guiding the reaction. tdx.cat The initial step is the formation of a noncovalently bound prereactive complex, which is a crucial feature of ion-molecule reactions at low temperatures. tdx.cat NCI plots of the intermediates and transition states along the reaction pathway show how weak attractive forces (visualized as green surfaces in RDG plots) stabilize the structures and lower the energy barriers for subsequent covalent bond formation. x-mol.com

For example, the analysis of the prereactive complex (R1) and the transition state (TSR1) in the 2-phenylpyridine•+ formation shows significant van der Waals and electrostatic interactions that orient the reactants favorably for the subsequent steps. tdx.catnih.gov This demonstrates that even seemingly minor forces like London dispersion are fundamental in dictating the regioselectivity and efficiency of complex reaction cascades. tdx.cat Similar analyses on related structures, like 2-methoxy-4,6-diphenylnicotinonitrile, use Hirshfeld surface analysis to decode intermolecular interactions, highlighting the significance of π–π stacking and various H⋯X contacts in ensuring crystal stability. rsc.org

Elucidation of Reaction Pathways and Transition States

Energy Decomposition Analysis for Bonding Insights

Energy Decomposition Analysis (EDA) is a computational method that provides profound insights into the nature of chemical bonds by partitioning the total interaction energy between molecular fragments into physically meaningful components. numberanalytics.comrsc.org A typical EDA scheme, such as the one developed by Morokuma, Ziegler, and Rauk, dissects the interaction energy (ΔE_int) into several terms:

ΔE_prep (Preparation Energy): The energy required to deform the fragments from their equilibrium geometry to the geometry they adopt in the final molecule.

ΔE_elstat (Electrostatic Interaction): The classical electrostatic (Coulombic) interaction between the unperturbed charge distributions of the prepared fragments.

ΔE_Pauli (Pauli Repulsion): The destabilizing term arising from the quantum mechanical repulsion between electrons of the same spin (the Pauli exclusion principle).

ΔE_orb (Orbital Interaction): The stabilizing term that accounts for charge transfer, electron-pair bonding, and polarization (the mixing of occupied and virtual orbitals). rsc.org

While a specific EDA for the isolated this compound molecule or its simple dimers was not found in the surveyed literature, EDA has been applied to complex systems containing 2-phenylpyridine derivatives, providing a template for understanding. For example, an EDA was performed on a cyclometalated platinum(II) complex containing a 2-[amino(2-phenylpyridine)]-1,4-naphthoquinone ligand to understand its bonding with water and guanine (B1146940).

The analysis showed that the interaction energy was governed by a mixture of ionic (electrostatic) and covalent (orbital) character. The interaction between the Pt(II) center and guanine was found to be significantly stronger than its interaction with water, a result quantified by the EDA components.

Table 3: Energy Decomposition Analysis for a Pt(II) Complex Interacting with Water and Guanine Data from DFT calculations on cis-Pt(1,4-NQ)(1-ADpcyd)(L) where L is H₂O or Guanine. Energies are in kcal/mol. This analysis illustrates the insights gained from EDA on a related system.

Energy Component Pt-O(H₂O) Interaction (BP86-D) Pt-N(Guanine) Interaction (BP86-D) Pt-O(H₂O) Interaction (B3LYP) Pt-N(Guanine) Interaction (B3LYP) Reference
ΔE_Pauli 59.5 96.0 58.7 90.0
ΔE_elstat -58.4 -91.0 -58.1 -84.2
ΔE_orb -39.6 -57.1 -38.4 -51.7
ΔE_int -38.5 -52.1 -37.8 -45.9 ****

Applying EDA to this compound could similarly elucidate the nature of its interactions in various contexts, such as in coordination complexes, dimers, or host-guest systems. It would quantify the balance of electrostatic, covalent, and dispersive forces, providing a detailed chemical understanding of its bonding behavior.

Compound Index

Coordination Chemistry and Metal Complexes of 2 Cyano 6 Phenylpyridine Ligands

Synthesis of Metal Complexes Featuring 2-Cyano-6-phenylpyridine or Analogous Ligands

The synthesis of metal complexes with 2-arylpyridine ligands, including those with cyano substituents, typically involves cyclometalation, a reaction where a metal center bonds to both the nitrogen of the pyridine (B92270) ring and a carbon atom of the phenyl ring, forming a stable five-membered metallacycle.

Iridium(III) complexes are among the most studied due to their high phosphorescence quantum yields. The standard synthetic route to heteroleptic bis-cyclometalated iridium complexes often starts with the reaction of Iridium(III) chloride (IrCl₃·3H₂O) with two equivalents of the respective 2-phenylpyridine (B120327) ligand to form a chloro-bridged dimer, [Ir(C^N)₂(μ-Cl)]₂. nih.gov This dimer can then be cleaved by an ancillary ligand, such as acetylacetone (B45752) (acac), in the presence of a base to yield the final complex, [Ir(C^N)₂(acac)]. worktribe.comnih.gov

For complexes with cyano-substituted ligands, this methodology is readily adapted. For instance, three positional isomeric complexes, Ir(3-CN), Ir(4-CN), and Ir(10-CN), have been synthesized by introducing a cyano group at various positions of the ppy ligand in a bis(2-phenylpyridine)(acetylacetonate)iridium [Ir(ppy)₂(acac)] framework. nih.govresearchgate.netacs.org Another approach involves the direct reaction of the chloro-bridged dimer with cyanide salts to replace the bridging chlorides and subsequently other ligands to yield complexes like [Ir(ppy)₂(CN)₂]⁻ or neutral species such as Ir(N=C)₂(RNC)(CN). nih.govugm.ac.id These syntheses demonstrate that the cyano group is a robust substituent that can be incorporated into the phenylpyridine framework before or after complexation. nih.govresearchgate.net

The synthesis of tris-heteroleptic complexes, Ir(Lᵃ)(Lᵇ)(acac), which offer greater functional tuning, can be achieved by reacting a statistical mixture of different phenylpyridine ligands with IrCl₃·3H₂O to form a mixed dimer intermediate. worktribe.com This is followed by chromatographic separation to isolate the desired heteroleptic product. worktribe.com

Table 1: Selected Synthesized Iridium(III) Complexes with Cyano-Substituted Phenylpyridine Ligands

Complex Precursor Ancillary Ligand/Reagent Key Feature Reference
Ir(3-CN), Ir(4-CN), Ir(10-CN) [Ir(ppy-CN)₂(μ-Cl)]₂ Acetylacetone Positional isomers of cyano-substituted Ir(ppy)₂(acac) nih.govresearchgate.net
Ir(N=C)₂(RNC)(CN) [Ir(N=C)₂(μ-Cl)]₂ Isocyanide (RNC), Cyanide Ancillary cyano and isocyanide ligands nih.gov
[Ir(ppy)₂(CN)₂]⁻ [Ir(ppy)₂(μ-Cl)]₂ Cyanide Salt Anionic dicyanide complex ugm.ac.idinformahealthcare.com
[Ir(C^N)₂(N^N)]⁺ [Ir(C^N)₂(μ-Cl)]₂ R-phenylimidazo(4,5-f)1,10-phenanthroline Cationic complexes for LEC devices mdpi.com

Note: This table is interactive. Click on headers to sort.

Platinum(II) complexes with 2-arylpyridine ligands are another critical class of phosphorescent materials. Their synthesis often begins with a platinum(II) precursor like K₂[PtCl₄] or [PtCl₂(NCPh)₂]. nih.govnih.gov A common method involves the thermal reaction of the platinum precursor with the 2-arylpyridine ligand. nih.gov However, photochemical methods have been developed as an advantageous alternative, allowing cyclometalation to occur at room temperature under light irradiation. nih.govnih.gov For example, irradiating a mixture of [PtCl₂(NCPh)₂] and a 2-arylpyridine ligand in the presence of a base like sodium carbonate induces cyclometalation. nih.gov

The synthesis of neutral complexes, such as [Pt(C^N)(acac)], can be achieved by reacting a chloro-bridged platinum dimer, [{Pt(ppy)Cl}₂], with an acetylacetonate (B107027) salt. rsc.org This dimer itself is synthesized from K₂[PtCl₄] and the 2-phenylpyridine ligand. The introduction of cyano-containing ligands, such as nitriles (RCN) or isocyanides (RNC), can be accomplished by reacting the dimer [{Pt(ppy)Cl}₂] with the corresponding nitrile or isocyanide, yielding complexes of the type [Pt(ppy)Cl(L)]. researchgate.net The introduction of a cyano group onto the phenylpyridine ligand prior to complexation is also a viable strategy, influencing the electronic properties and facilitating the synthesis of highly emissive materials. nih.gov

Table 2: Synthetic Routes for Platinum(II) Cyclometalated Complexes

Complex Type Platinum Precursor Ligand Type Method Key Feature Reference
cis-[Pt(C^N)₂] [PtCl₂(NCPh)₂] 2-Arylpyridine Photochemical Light-induced cyclometalation at room temperature nih.gov
[Pt(C^N)(acac)] [{Pt(C^N)Cl}₂] Acetylacetone Thermal Synthesis of neutral complexes rsc.org
[Pt(ppy)Cl(L)] [{Pt(ppy)Cl}₂] Nitrile/Isocyanide Thermal Incorporation of cyano-containing ancillary ligands researchgate.net
[PtCl₂(C^N)(C'^N')] [Pt₂(μ-Cl)₂(C^N)₂] 2-Arylpyridine, PhICl₂ Thermal, Oxidation Unsymmetrical bis-cyclometalated Pt(IV) complexes rsc.org

Note: This table is interactive. Click on headers to sort.

Gold(III) complexes featuring cyclometalated 2-arylpyridine ligands have gained attention for their catalytic and photophysical properties. rsc.orgscispace.comresearchgate.net A significant advancement in their synthesis is the direct cyclometalation of the ligand with a gold(III) salt, such as Au(OAc)₃, often mediated by microwave heating. scispace.comresearchgate.net This method avoids the use of toxic organomercury intermediates that were common in earlier syntheses. rsc.orgscispace.com The reaction typically produces complexes of the type (N,C)Au(X)₂, where X is an ancillary ligand like acetate (B1210297) or trifluoroacetate. rsc.orgscispace.com

The reactivity of the 2-arylpyridine ligand towards cycloauration is influenced by substituents. Both electron-donating and electron-accepting groups, including the cyano group, can be incorporated into the ligand framework to yield a variety of functionalized Au(III) complexes. rsc.org Another innovative, mercury-free synthetic route involves a catalytic Rhodium-to-Gold(III) transmetalation, which allows for the facile transfer of the cyclometalated (C^N) ligand from a rhodium precursor to a gold(III) center under mild conditions. nih.gov The simplest and most widely used precursor for many other Au(III)-2ppy* compounds is [Au(2ppy*)Cl₂], first reported in 1989. mdpi.com

Platinum(II) Cyclometalated Complexes Incorporating Pyridine-Based Ligands

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure of metal complexes containing this compound is dominated by the strong electron-withdrawing nature of the cyano group. This substituent profoundly influences the ligand field, the donor-acceptor properties of the ligand, and the nature of the frontier molecular orbitals, which in turn dictates the photophysical properties of the complex.

The cyano group is a strong σ-donor and a potent π-acceptor. When substituted onto the phenylpyridine ligand, it significantly lowers the energy of the ligand's π* orbitals. In the context of a metal complex, the cyanide ligand itself provides a strong ligand field, which stabilizes the metal's t₂g orbitals. ugm.ac.idiupac.org This effect raises the energy of metal-centered (d-d) excited states, often placing them above the emissive metal-to-ligand charge transfer (MLCT) state, which is crucial for achieving high phosphorescence efficiency. iupac.org

The introduction of a cyano substituent onto the cyclometalating ligand allows for the fine-tuning of the complex's electron distribution. researchgate.netacs.org The strong electron-withdrawing nature of the –CN group enhances the π-acceptor character of the entire phenylpyridine ligand. iupac.org This leads to a withdrawal of electronic charge from the metal center, which can be observed in the blue-shifting of MLCT absorption bands. ugm.ac.idiupac.org This modulation of the ligand's donor-acceptor properties is a key strategy for tuning the emission color and efficiency of the resulting organometallic complexes. researchgate.net

The photophysical properties of these complexes are largely governed by transitions between frontier molecular orbitals. In iridium(III) and platinum(II) complexes with phenylpyridine-type ligands, the highest occupied molecular orbital (HOMO) typically has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is localized on the π* system of the cyclometalating ligand. researchgate.netacs.org The transition from the HOMO to the LUMO is therefore described as a metal-to-ligand charge transfer (MLCT) transition. rsc.orgacs.org

The introduction of a cyano group onto the phenylpyridine ligand lowers the energy of the LUMO. This reduction in the LUMO energy decreases the HOMO-LUMO energy gap, which results in a red-shift of the emission wavelength. nih.govresearchgate.net For example, cyano-substitution on Ir(ppy)₂(acac) complexes shifted the emission from green to the yellow-to-red region. nih.govresearchgate.net Theoretical investigations confirm that for these cyano-substituted complexes, the frontier orbitals are mainly localized on the Ir(III) ion and the cyclometalated ligands, and the emission is dominated by a mixture of triplet MLCT (³MLCT) and triplet intraligand charge transfer (³ILCT) transitions. researchgate.net The strong spin-orbit coupling provided by the heavy metal (Ir or Pt) facilitates intersystem crossing from the singlet (¹MLCT) to the triplet (³MLCT) excited state, enabling highly efficient phosphorescence. acs.org

Ligand Field Effects and Donor-Acceptor Properties

Photophysical Properties of this compound Metal Complexes

The photophysical properties of metal complexes containing this compound and its derivatives are of significant interest due to their potential applications in lighting and display technologies. These properties, including photoluminescence quantum yields, excited-state lifetimes, and emission color, can be systematically altered through strategic molecular design.

The photoluminescence quantum yield (PLQY) and excited-state lifetime are critical parameters that determine the efficiency and performance of emissive materials. For metal complexes of this compound and related ligands, these properties are highly dependent on the nature of the metal center, the ancillary ligands, and the molecular environment.

For instance, iridium(III) complexes are widely studied for their high phosphorescence efficiencies. The introduction of a cyano group can influence the electronic properties of the complex, affecting both the radiative and non-radiative decay rates of the excited state. In some iridium(III) complexes, the PLQY can be quite high, with values reported to be as high as 93% for certain platinum(II) complexes featuring dicarbene and functional biazolate chelates. acs.org The excited-state lifetimes of these complexes can range from microseconds to milliseconds, a desirable characteristic for applications in areas like oxygen sensing and cellular imaging. acs.org For example, some iridium(III) complexes exhibit lifetimes that can be extended to hundreds of microseconds through reversible electronic energy transfer processes. acs.org

In a study of iridium(III) complexes with oligo(phenyleneethynylene) groups, emission lifetimes were found to vary from 0.69 to 625 microseconds, demonstrating the significant impact of ligand design on excited-state dynamics. acs.org Similarly, iron(II) complexes, while typically exhibiting very short excited-state lifetimes, have been engineered to possess lifetimes up to 1.25 nanoseconds. nsf.gov In some cases, the lifetimes of iron(III) complexes have been extended to as long as 100 nanoseconds through the covalent attachment of organic chromophores that act as a triplet energy reservoir. acs.org

The table below provides a summary of photoluminescence quantum yields and excited-state lifetimes for a selection of metal complexes, illustrating the range of properties achievable.

Complex TypePhotoluminescence Quantum Yield (Φ)Excited State Lifetime (τ)Reference
Platinum(II) Dicarbene ComplexesUp to 93%Not Specified acs.org
Iridium(III) OPE ComplexesNot Specified0.69 - 625 µs acs.org
Iron(II) Macrocyclic ComplexNot Specified1.25 ns nsf.gov
Iron(III) Anthracene Complexes0.07%up to 98 ns acs.org
Iridium(III) Benzimidazole ComplexesUp to 0.36 (in absence of oxygen)Not Specified researchgate.net

This table is for illustrative purposes and the values are dependent on the specific complex and measurement conditions.

A key advantage of using this compound and its derivatives in metal complexes is the ability to tune the emission color across the visible spectrum. This is achieved by introducing various substituents onto the ligand framework, which alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex.

The electronic nature of the substituents plays a crucial role. Electron-donating groups, such as methoxy (B1213986) (-OCH3), tend to raise the HOMO energy level, leading to a red-shift in the emission wavelength. researchgate.net Conversely, electron-withdrawing groups, like trifluoromethyl (-CF3) or sulfonyl (-SO2R), can lower the HOMO energy, resulting in a blue-shift of the emission. researchgate.netrsc.org For example, the attachment of a trifluoromethyl group to a phenylpyridine ligand in an iridium(III) complex induces a bright blue emission. rsc.org Similarly, replacing a phenylpyridine ligand with two cyano groups can lead to a blue shift in the emission spectrum. rsc.org

The position of the substituent on the phenyl ring also has a significant impact. Substituents in the para position to the metal-carbon bond generally have a more substantial effect on the electronic properties and emission wavelength compared to those in the meta position. nih.gov This allows for a wider range of color tuning with the same substituent by simply changing its position. nih.gov

Furthermore, the ancillary ligands in heteroleptic complexes offer another avenue for tuning the emission. By systematically modifying the ancillary ligand, the emission color of iridium(III) complexes can be finely controlled, covering almost the entire visible spectrum. acs.org For instance, in complexes of the type [Ir(C^N)2(N^N)]+, the HOMO is typically a mix of metal d-orbitals and π-orbitals of the cyclometalating C^N ligand, while the LUMO is localized on the N^N ancillary ligand. rsc.org This separation allows for independent tuning of the HOMO and LUMO levels by modifying the respective ligands.

The following table summarizes the effect of different substituents on the emission wavelength of metal complexes.

Ligand Modification/SubstituentEffect on Emission WavelengthExample Complex TypeReference
Electron-donating group (e.g., -OCH3)Red-shiftPlatinum(II) (C^C*) Complexes researchgate.net
Electron-withdrawing group (e.g., -CF3)Blue-shiftIridium(III) Phenylpyridine Complexes rsc.org
Sulfonyl group (-SO2R)Blue-shiftIridium(III) Phenylpyridine Complexes researchgate.net
Two cyano groups replacing phenylpyridineBlue-shiftIridium(III) Complexes rsc.org
Substituent at para-positionLarger impact than meta-positionIridium(III) Cyclometallated Complexes nih.gov

Metal complexes based on this compound ligands have shown promise as phosphorescent emitters in organic light-emitting diodes (OLEDs). Their high photoluminescence quantum yields and tunable emission colors make them attractive candidates for achieving high-efficiency and color-saturated displays.

Iridium(III) complexes, in particular, are widely used as phosphorescent dopants in the emissive layer of OLEDs. These complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The introduction of cyano groups can influence the charge-injection and transport properties of the complexes, in addition to tuning the emission color.

For example, blue-emitting OLEDs have been fabricated using iridium(III) complexes with cyano-modified ligands, achieving high external quantum efficiencies (EQEs). One such device based on a complex with a difluorophenylpyridine ligand and a cyano-containing ancillary ligand exhibited a maximum EQE of 22.94% with deep-blue emission. nih.gov The use of cyano-stabilized Ir(III) complexes has been systematically investigated to achieve blue-shifted emissions. rsc.org

The performance of these OLEDs is highly dependent on the device architecture, including the choice of host material, and the concentration of the phosphorescent dopant. For instance, OLEDs using a carbazole-based host material doped with an iridium(III) complex have demonstrated high current efficiencies. researchgate.net

The table below presents the electroluminescence performance of some OLEDs incorporating metal complexes with cyano-functionalized ligands.

Performance metrics are highly device-specific and the table provides illustrative examples.

Tunability of Emission Wavelengths through Ligand Modification and Substituent Effects

Applications of this compound Metal Complexes as Precursors

Beyond their photophysical properties, metal complexes derived from cyanopyridine ligands can also serve as valuable precursors for the synthesis of advanced materials, such as bimetallic alloy nanoparticles.

Iridium-nickel (Ir-Ni) alloy nanoparticles supported on materials like silica (B1680970) (SiO2) are effective catalysts for various chemical transformations, including styrene (B11656) hydrogenation. rsc.orgnih.govrsc.org However, conventional preparation methods often result in poor control over the size and composition of the alloy nanoparticles. rsc.org

A novel approach utilizes cyano-bridged coordination polymers, formed in situ from an iridium complex containing cyano ligands and a nickel salt, as precursors. rsc.orgnih.govrsc.org For example, a complex such as [Ir(ppy)2(CN)2]− (where ppy = 2-phenylpyridine) can react with Ni(NO3)2 to form a one-dimensional cyano-bridged Ir-Ni coordination polymer on a silica support. rsc.org

Upon heat treatment under a hydrogen atmosphere, this coordination polymer precursor decomposes to form well-defined Ir-Ni alloy nanoparticles. rsc.orgnih.gov This method offers precise control over the alloy's composition, which is determined by the initial ratio of the iridium and nickel precursors used. rsc.orgnih.govrsc.org Furthermore, the use of the [Ir(ppy)2(CN)2]− precursor has been shown to produce smaller Ir-Ni alloy nanoparticles compared to precursors like [Ir(CN)6]3−. rsc.orgnih.gov This is attributed to the different structures of the coordination polymers formed in situ. rsc.orgnih.govrsc.org

The resulting supported Ir-Ni alloy nanoparticles exhibit high catalytic activity, for instance, in the hydrogenation of styrene to ethylbenzene. researchgate.net This synthetic strategy highlights the utility of cyanopyridine-containing metal complexes as versatile building blocks for functional nanomaterials.

2 Cyano 6 Phenylpyridine As a Versatile Building Block in Organic Synthesis

Construction of Diverse Fused Heterocyclic Systems

The strategic placement of functional groups on the 2-cyano-6-phenylpyridine framework allows for a variety of cyclization reactions, leading to the formation of fused polycyclic systems. The electron-withdrawing cyano group activates the pyridine (B92270) ring and serves as a key electrophilic center or a precursor to other functionalities, while an amino group at the adjacent C2 position acts as a potent nucleophile, facilitating annulation reactions.

Synthesis of Pyridopyrimidine Scaffolds

Pyridopyrimidines, which consist of a fused pyridine and pyrimidine (B1678525) ring, are of significant interest due to their wide range of biological activities. The 2-amino-3-cyanopyridine (B104079) scaffold, as seen in derivatives of this compound, is an ideal precursor for constructing the pyrido[2,3-d]pyrimidine (B1209978) system. The reaction typically involves the cyclocondensation of a 2-amino-nicotinonitrile derivative with a one-carbon synthon like formamide (B127407), urea (B33335), or isothiocyanates.

For instance, heating 2-amino-4,6-disubstituted nicotinonitriles with formic acid or formamide leads to the formation of the corresponding pyrido[2,3-d]pyrimidin-4-amine. Alternatively, reaction with isothiocyanates yields 4-aminopyrido[2,3-d]pyrimidine-2-thiones, which can be further modified. researchgate.netnih.gov The synthesis of 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile and its subsequent conversion into various pyridopyrimidine derivatives has been reported, highlighting the utility of this approach. pharmascholars.com The reaction of the 2-amino-nicotinonitrile starting material with ethyl acetoacetate (B1235776) can also be employed to furnish pyrazolyl-substituted pyridopyrimidines. pharmascholars.com

Table 1: Synthesis of Pyridopyrimidine Derivatives from 2-Amino-nicotinonitrile Precursors

Starting Material Reagent(s) Product Reference(s)
2-Amino-4,6-diaryl-nicotinonitrile Formamide 5,7-Diaryl-pyrido[2,3-d]pyrimidin-4-ylamine pharmascholars.com
2-Amino-4,6-diaryl-nicotinonitrile Phenyl isothiocyanate 5,7-Diaryl-2-phenylamino-pyrido[2,3-d]pyrimidin-4-ylamine nih.gov
2-Amino-4,6-diaryl-nicotinonitrile Urea 4-Amino-5,7-diaryl-pyrido[2,3-d]pyrimidin-2(1H)-one pharmascholars.com

Formation of Thiazole (B1198619), Pyrazole (B372694), Pyrimidine, and Coumarin (B35378) Rings

The versatile reactivity of the this compound scaffold extends to the synthesis of a variety of other fused and appended heterocyclic rings.

Thiazole Rings: The synthesis of thiazole derivatives can be achieved through several routes. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. derpharmachemica.comjpionline.org While not a direct cyclization of the pyridine itself, the this compound core can be elaborated into precursors for such reactions. More directly, a 2-aminonicotinonitrile can be converted to a thiazole-fused system.

Pyrazole Rings: Pyrazole rings are readily formed from hydrazine (B178648) derivatives. The reaction of a 2-hydrazido-4-methyl-6-phenyl-5-pyridinecarbonitrile with reagents like phenyl isothiocyanate can lead to the formation of a fused pyrazolo[3,4-b]pyridine system. nih.gov This demonstrates the conversion of the cyano and an adjacent hydrazido group into a fused pyrazole ring. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. organic-chemistry.orgnih.gov

Pyrimidine Rings: Beyond the fused pyridopyrimidines, standalone pyrimidine rings can be attached to the pyridine core. For example, chalcones derived from an acetyl-substituted pyridine can react with urea or thiourea (B124793) to form pyrimidinone or pyrimidinethione derivatives, respectively. mdpi.com

Coumarin Rings: Syntheses have been reported where a coumarin nucleus is appended to the pyridine scaffold. The reaction of coumarin-chalcone hybrids with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can produce 2-amino-nicotinonitriles bearing a coumarin substituent at the 6-position, effectively linking these two important heterocyclic systems. gavinpublishers.comscispace.com

Table 2: Synthesis of Various Heterocycles from Pyridine Precursors

Heterocycle Synthetic Approach Starting Pyridine Derivative Key Reagents Reference(s)
Thiazole Hantzsch Reaction Thioamide derivative α-Haloketone derpharmachemica.comnanobioletters.com
Pyrazole Cyclocondensation 2-Hydrazido-nicotinonitrile Phenyl isothiocyanate nih.gov
Pyrimidine Cyclocondensation Pyridine-based chalcone (B49325) Thiourea mdpi.com

Development of Thiophene-Fused Pyridine Derivatives

Thieno[2,3-b]pyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are another class of heterocycles accessible from this compound derivatives. A powerful method for their synthesis is the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles.

A notable example starts with the synthesis of 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione. sciforum.net This intermediate is prepared by the reaction of 2-ethoxymethylene-1,3-diphenylpropane-1,3-dione with cyanothioacetamide. The resulting pyridinethione can be alkylated with various α-halo compounds (e.g., chloroacetonitrile, ethyl bromoacetate). The S-alkylated products, which are 2-alkylthio-5-benzoyl-3-cyano-6-phenylpyridines, can then undergo an intramolecular cyclization under basic conditions (Thorpe-Ziegler reaction), where the methylene (B1212753) group of the alkylthio substituent attacks the nitrile group, to form the 3-aminothieno[2,3-b]pyridine ring system in high yield. sciforum.net

Table 3: Synthesis of Thieno[2,3-b]pyridine Derivatives

Starting Material Alkylating Agent Intermediate Cyclization Product Reference
5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione Chloroacetonitrile 2-(Cyanomethylthio)-5-benzoyl-3-cyano-6-phenylpyridine 3-Amino-5-benzoyl-2-cyano-6-phenylthieno[2,3-b]pyridine sciforum.net
5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione Ethyl bromoacetate 2-(Ethoxycarbonylmethylthio)-5-benzoyl-3-cyano-6-phenylpyridine Ethyl 3-amino-5-benzoyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate sciforum.net

Integration into Supramolecular Assemblies and Coordination Frameworks

The this compound molecule possesses distinct features that make it an attractive ligand for the construction of supramolecular assemblies and coordination polymers. The pyridine nitrogen atom is a classic Lewis basic site for coordination to metal ions. Additionally, the nitrile (cyano) group is a versatile functional group in coordination chemistry; it can coordinate to metal centers in a terminal fashion or act as a bridging ligand between two or more metal ions, leading to the formation of extended networks. jpionline.orgkuleuven.be

The combination of the phenylpyridine moiety and the cyano group allows for the design of complex, multi-dimensional structures. For example, iridium complexes containing both 2-phenylpyridine (B120327) (ppy) and cyanide (CN⁻) ligands, such as [Ir(ppy)₂(CN)₂]⁻, have been used as building blocks for cyano-bridged coordination polymers. rsc.org In these systems, the cyanide ligands bridge to other metal ions (e.g., Ni²⁺) to form one-dimensional chains or more complex three-dimensional frameworks. The bulky phenylpyridine ligands can influence the final structure, for example, by favoring the formation of 1D chains over 3D networks, which in turn can control the properties of the resulting material. rsc.org

Furthermore, the rigid and aromatic nature of the this compound scaffold can be exploited in the design of functional supramolecular assemblies through non-covalent interactions like π-π stacking and hydrogen bonding. By modifying the phenyl ring or adding other functional groups, ligands can be designed to self-assemble into discrete metallacycles or extended metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage. nankai.edu.cnnih.gov The interplay between coordination bonds, hydrogen bonds, and dipole-dipole interactions involving the cyano group can direct the formation of specific, predictable nanopatterns on surfaces. kuleuven.be

Structure Activity Relationships Sar in Chemical Synthesis and Photophysical Properties of 2 Cyano 6 Phenylpyridine Analogues

Influence of Substituent Patterns on Synthetic Yields and Regioselectivity

The synthesis of 2-cyano-6-phenylpyridine analogues is highly dependent on the nature and position of substituents on the aromatic rings, which can significantly affect reaction yields and regioselectivity.

In palladium-catalyzed C-H activation reactions for the synthesis of 2-phenylpyridines, the electronic nature of substituents plays a crucial role. Studies have shown that the presence of electron-donating groups, such as methyl, phenyl, and methoxy (B1213986), at the para-position of the phenyl ring are well-tolerated and result in good yields. rsc.org Conversely, the introduction of electron-withdrawing groups like trifluoromethyl or cyano does not negatively impact the reaction's effectiveness. rsc.org However, in other arylation methods, electron-donating substrates may lead to better yields compared to electron-withdrawing ones. rsc.org For instance, in one study, a substrate with an electron-donating group on the aryl ring reacted smoothly to give an excellent yield, while both electron-rich and electron-deficient groups on the phenyl ring of the substrate could lead to poor yields in other contexts, possibly due to interference with the pyridine's coordination to the palladium catalyst. rsc.org

The synthesis of related polysubstituted pyridines, such as 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, also demonstrates the influence of substituent patterns on reaction outcomes. nih.gov Similarly, in the synthesis of 2,5-di(het)arylpyridines via the "1,2,4-triazine" methodology, the reaction conditions and product yields show significant differences based on the precursors used. osi.lv For the synthesis of 2-substituted pyridines from pyridine (B92270) N-oxides, the addition of Grignard reagents followed by treatment with acetic anhydride (B1165640) provides good yields. organic-chemistry.org This method can be adapted to produce 2,6-disubstituted pyridines. organic-chemistry.org

The regioselectivity of synthetic transformations is also heavily influenced by substituent patterns. For example, direct nitration of 2-phenylpyridine (B120327) often results in poor regioselectivity, yielding a mixture of isomers. In contrast, cyclization methods can achieve high regioselectivity for a specific position. In C-H activation, meta-substituted 2-phenylpyridines can lead to highly site-selective products. rsc.org However, if meta-substituted benzoic acids are used in Ru-catalyzed alkenylations, mixtures of regioisomers are often delivered unless sterically demanding substituents are employed to direct the reaction to the para position. nih.gov

Table 1: Influence of Substituents on Synthetic Yields of Pyridine Derivatives This table is representative and compiled from various synthetic methods for substituted pyridines.

Precursor/SubstituentReaction TypeProduct TypeYield (%)Reference
2-Phenylpyridine with para-methyl on phenylC-H AcylationAcylated 2-phenylpyridineGood rsc.org
2-Phenylpyridine with para-methoxy on phenylC-H AcylationAcylated 2-phenylpyridineGood rsc.org
Diphenyl iodonium (B1229267) chlorideC-H ArylationArylated 2-phenylpyridine89 rsc.org
3-Acetyl-2,5-dichlorothiophene & various aryl aldehydesCondensation/Cyclization4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles54-68 researchgate.netmdpi.com
N(9)-alkylated 2,6-dichloropurines & piperidine/alkynesNucleophilic Substitution/CuAAC6-piperidino-2-triazolylpurine derivatives66-81 acs.org

Correlation Between Molecular Structure and Spectroscopic Signatures (e.g., UV-Vis, IR, NMR)

The spectroscopic characteristics of this compound analogues are directly linked to their molecular structure. Variations in substituents alter the electronic distribution within the molecule, leading to predictable shifts in UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy: The absorption spectra of these donor-acceptor compounds are sensitive to substituent effects. In a series of phenylmethylene pyridineacetonitrile derivatives, changing the linking position of the pyridine ring from meta to ortho and para resulted in a bathochromic (red) shift of the absorption and emission peaks due to enhanced intramolecular conjugation. mdpi.comnih.gov Similarly, for 6,6″-symmetrically substituted 4′-aryl-2,2′:6′,2″-terpyridine derivatives, two intense absorption bands are observed in the UV region (252–262 nm and 275–290 nm). researchgate.net The introduction of different substituents on the purine (B94841) ring of related push-pull systems also has a notable impact on the electronic transitions observed in UV-Vis spectra. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about specific functional groups. The cyano (-CN) group in these molecules has a characteristic stretching frequency. In 2-cyanoindene cations, a strong CN-stretching mode is observed at 2177 ± 1 cm⁻¹. researchgate.net For 3-nitro-2-phenylpyridine, characteristic IR peaks are used for its identification. acs.org In platinum complexes with bis(2-pyridylimino)isoindolate analogues, various IR bands are assigned to different vibrational modes within the complex structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the detailed molecular structure. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly dependent on their electronic environment. For instance, in iridium complexes containing sulfonyl-substituted 2-phenylpyridine ligands, specific proton signals can be assigned to their positions on the pyridine and phenyl rings. researchgate.net The electron-withdrawing cyano group at the C2 position of the pyridine ring in 2-cyano-3-methylpyridine (B185307) alters the electronic environment, which is reflected in its NMR spectrum.

Table 2: Spectroscopic Data for Selected Pyridine Analogues

Impact of Structural Modifications on Photophysical Parameters (e.g., emission color, quantum yield, excited-state dynamics)

Structural modifications to the this compound framework have a profound impact on its photophysical properties, allowing for the tuning of emission color, quantum efficiency, and excited-state behavior. These molecules often exhibit properties like aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF).

Emission Color: The emission wavelength, which determines the perceived color, is highly tunable. For a series of phenylmethylene pyridineacetonitrile derivatives with AIE properties, moving the pyridine nitrogen from the meta to the ortho and para positions caused a red-shift in the fluorescence emission. mdpi.comnih.gov In another study, fluorene-based conjugates with a pyridine acceptor moiety showed blue emission. ias.ac.in The introduction of different substituents on pyridine-based liquid crystals resulted in strong blue emission bands in the range of 380–470 nm. d-nb.info

Quantum Yield (Φ): The fluorescence quantum yield, a measure of emission efficiency, is very sensitive to molecular structure. For phenylmethylene pyridineacetonitrile isomers, the ortho-substituted derivative (o-DBCNPy) exhibited the highest fluorescence quantum yield of 0.81 in a neat film. mdpi.comnih.gov Fluorene-based emitters showed good quantum yields of 40–70%. ias.ac.in In contrast, some 2,5-di(het)arylpyridines displayed low to moderate luminescence quantum yields. osi.lv The rigidification of an amino group in coumarin-based dyes was also shown to have a significant impact on photophysical properties. acs.org

Excited-State Dynamics: The dynamics of the excited state, including its lifetime and decay pathways, are governed by the molecular structure. In push-pull systems, the excited state can change from a locally excited (LE) state to a charge transfer (CT) state depending on solvent polarity, which affects the non-radiative decay rate. researchgate.netnih.gov For some 6-styryl-substituted pyrylium (B1242799) salts, the rise time of the charge-transfer emission depends on the electron-donating strength of the substituent on the styryl group. unige.ch The lifetime of the excited state is also a key parameter; for example, the o-DBCNPy isomer mentioned earlier had the longest fluorescence lifetime of 7.96 ns in a neat film among its isomers. mdpi.comnih.gov

Table 3: Photophysical Properties of Selected this compound Analogues and Related Compounds

Compound/AnalogueKey Structural FeatureEmission λmax (nm)Quantum Yield (Φ)Key FindingReference
o-DBCNPyortho-linked pyridineRed-shifted vs m- & p-0.81 (film)Highest QY and longest lifetime among isomers mdpi.comnih.gov
m-DBCNPymeta-linked pyridineBlue-shifted vs o- & p-<0.02 (solution)Low QY in solution mdpi.com
p-DBCNPypara-linked pyridineRed-shifted vs m- & p-Lower than o-isomerPositional isomerism tunes properties mdpi.comnih.gov
Fluorene-Pyridine ConjugatesGeminal donor-acceptorBlue emission0.40 - 0.70High quantum yield blue emitters ias.ac.in
6-piperidino-2-triazolylpurinesPush-pull purineViolet or blue emissionup to 0.91 (solution)Intense fluorescence acs.org
2-methoxy-3-cyanopyridine DerivativesDonor-acceptor liquid crystal398 - 415 (solution)0.28 - 0.49 (solution)Good quantum yields in solution d-nb.info

Q & A

Q. How to address discrepancies in reported biological activity of 2-Cyano-6-phenylpyridine derivatives?

  • Methodology :
  • Replicate assays using standardized cell lines (e.g., HEK293 for cytotoxicity).
  • Validate purity (>98% via HPLC) to exclude confounding byproducts .

Tables for Comparative Analysis

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

CompoundElectrophilic Substitution SitePredicted Reactivity (DFT)Experimental Yield (%)
This compoundC-4 positionHigh (LUMO = -1.8 eV)65–75
2-PhenylpyridineC-3 positionModerate (LUMO = -1.5 eV)80–85

Q. Table 2. Common Byproducts in Cyanation Reactions

ByproductFormation CauseMitigation Strategy
6-Phenylpyridin-2-amineOver-reduction of nitrileUse stoichiometric CuCN
Biphenyl impuritiesHomocoupling of aryl halidesOptimize catalyst loading

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.